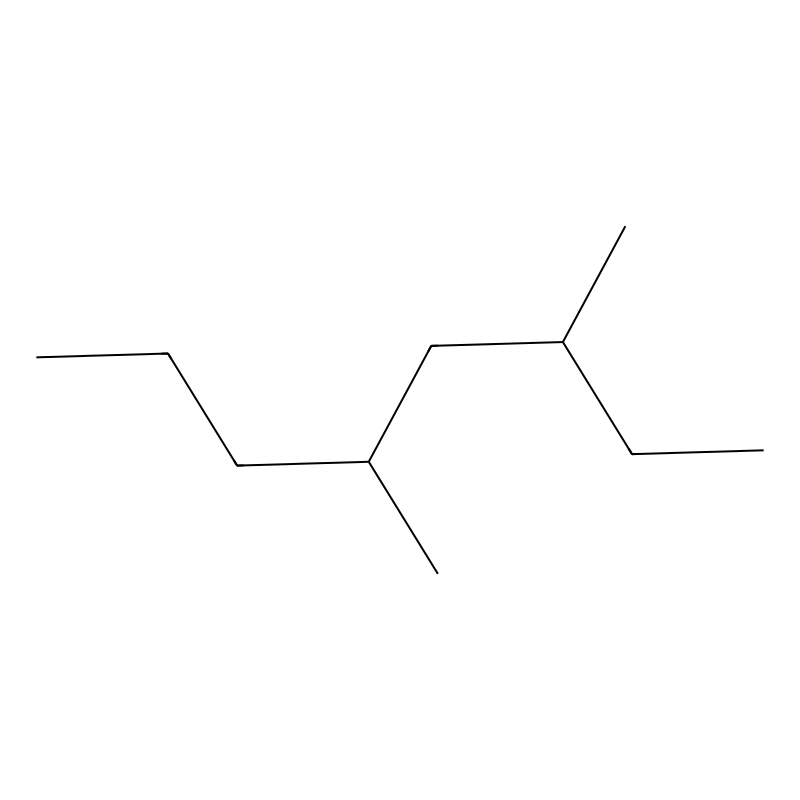3,5-Dimethyloctane

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Potential Probiotic Effects:
3,5-Dimethyloctane has been identified as a byproduct of the oxidation of isovaleric acid in the presence of air. Research suggests it might have probiotic effects on specific bacteria strains used in the production of protein and other molecules. However, further research is needed to fully understand its potential applications and the specific bacterial strains it benefits. Source: Biosynth:
Potential Role in Alzheimer's Disease Management:
Studies have explored the potential role of 3,5-dimethyloctane in Alzheimer's disease management. Research suggests it may inhibit the accumulation of beta-amyloid peptides in cells, which are considered a hallmark of the disease. Additionally, some animal models have shown improved memory performance after treatment with 3,5-dimethyloctane. However, these are preliminary findings, and further research is necessary to determine its efficacy and safety in humans. Source: Biosynth:
Applications in Analytical Chemistry:
3,5-Dimethyloctane has been used as a chromatographic stationary phase for analytical methods like gas chromatography and liquid chromatography. These techniques are used to separate and identify different components within a mixture, making 3,5-dimethyloctane a valuable tool in various scientific research fields. Source: Biosynth:
3,5-Dimethyloctane is an organic compound classified as a branched alkane, characterized by its molecular formula and a molecular weight of approximately 142.28 g/mol. It consists of a straight-chain octane structure with two methyl groups attached at the third and fifth carbon atoms, resulting in distinct stereoisomers known as erythro and threo forms . This compound is notable for its role in various
- Flammability: Alkanes are flammable, and 3,5-dimethyloctane is expected to have similar properties. Its low boiling point suggests it could be a fire hazard when exposed to heat or open flames.
- Toxicity: Information on specific toxicity is limited. However, alkanes with similar structures are generally considered to have low to moderate toxicity upon inhalation or ingestion [].
- Combustion: Like other alkanes, it undergoes combustion reactions to produce carbon dioxide and water. The general reaction can be represented as:
- Halogenation: Under UV light or heat, 3,5-dimethyloctane can react with halogens (e.g., chlorine or bromine) to form haloalkanes through free radical mechanisms.
- Cracking: This compound can also be subjected to thermal or catalytic cracking to produce smaller hydrocarbons, which are valuable in petrochemical processes.
The synthesis of 3,5-dimethyloctane can be achieved through several methods:
- Alkylation of Octane: One common method involves the alkylation of octane using methyl iodide or another methylating agent in the presence of a strong base.
- Isomerization: Starting from linear alkanes, isomerization processes can be employed to rearrange the carbon skeleton to yield branched alkanes like 3,5-dimethyloctane.
- Catalytic Methods: Catalysts such as zeolites or metal catalysts can facilitate the formation of branched alkanes from linear precursors under controlled conditions.
Interaction studies involving 3,5-dimethyloctane primarily focus on its metabolic pathways and interactions with other biomolecules. Research indicates that it may influence metabolic processes in cancer cells, although comprehensive interaction data remains sparse. Further studies are needed to elucidate its full range of interactions within biological systems .
Several compounds share structural similarities with 3,5-dimethyloctane. Below is a comparison highlighting their uniqueness:
| Compound Name | Structural Formula | Key Characteristics |
|---|---|---|
| 2,4-Dimethylhexane | C8H18 | Has two methyl groups at different positions; used as a fuel additive. |
| 2,2-Dimethylbutane | C8H18 | Highly branched structure; contributes to higher octane ratings. |
| 3-Methylheptane | C8H18 | A straight-chain structure with one methyl group; acts as a reference compound for octane ratings. |
Each of these compounds exhibits unique properties and applications but shares the common feature of being branched alkanes that influence fuel characteristics and metabolic pathways.
XLogP3
GHS Hazard Statements
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids]
Pictograms

Flammable








